Cas no 1805410-68-7 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)

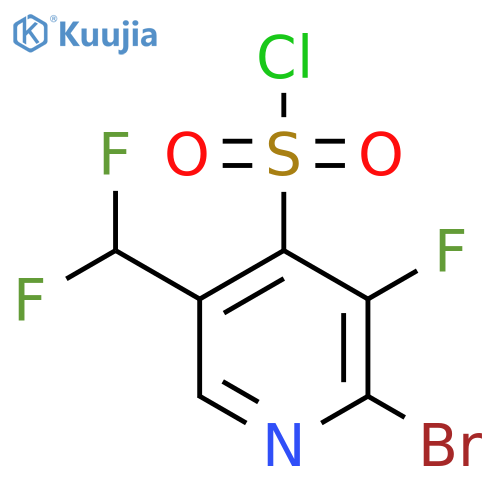

1805410-68-7 structure

商品名:2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride

CAS番号:1805410-68-7

MF:C6H2BrClF3NO2S

メガワット:324.502789020538

CID:4861175

2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride

-

- インチ: 1S/C6H2BrClF3NO2S/c7-5-3(9)4(15(8,13)14)2(1-12-5)6(10)11/h1,6H

- InChIKey: HBEUVZDDLIUYLA-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=C(C=N1)C(F)F)S(=O)(=O)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 323

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 55.4

2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029060003-1g |

2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride |

1805410-68-7 | 97% | 1g |

$1,564.50 | 2022-04-01 |

2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1805410-68-7 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬